molecular formula C13H20ClNO B1397329 4-(3-Ethoxyphenyl)piperidine hydrochloride CAS No. 1286531-22-3

4-(3-Ethoxyphenyl)piperidine hydrochloride

Cat. No.: B1397329
CAS No.: 1286531-22-3
M. Wt: 241.76 g/mol
InChI Key: PBFILZLYSFBBHW-UHFFFAOYSA-N
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Description

“4-(3-Ethoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS number 1286531-22-3 . It is used in various scientific research.


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for “this compound” was not found in the available literature.


Molecular Structure Analysis

The molecular formula of “this compound” is C13H20ClNO . The InChI code is 1S/C13H19NO.ClH/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “this compound” were not found in the available literature.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 241.76 . No further physical and chemical properties were found in the available literature.

Scientific Research Applications

Antibacterial and Antioxidant Properties

A study synthesized a series of compounds, including 4-(3-Ethoxyphenyl)piperidine derivatives, and investigated their antibacterial and antioxidant properties. Some derivatives exhibited moderate antibacterial activity, and specific hydrochlorides like 3-(4-ethoxyphenyl)-2-phenyl-1-piperidinepentan- and 3-(4-ethoxyphenyl)-5-methyl-2-phenyl-1-piperidinehexan-3-ols showed high antioxidant activity. This indicates a potential application in developing treatments or preservatives based on the antibacterial and antioxidant properties of these compounds (Gasparyan et al., 2011).

Crystal Structure Analysis

The crystal structure of related compounds, such as 4-carboxypiperidinium chloride and other piperidine derivatives, has been extensively studied, providing valuable information about their molecular conformation. These studies are crucial for understanding the chemical properties and potential applications of these substances in various fields, including material science and pharmaceuticals (Szafran et al., 2007).

Bioactive Conformation Analysis

Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists has provided insights into the structural features affecting ligand binding and the structure-function relationships. These findings are instrumental in drug design and development, especially for targeting opioid receptors (Le Bourdonnec et al., 2006).

Chemical Synthesis and Molecular Structure

The synthesis and molecular structure of various piperidine-based compounds have been studied, revealing their potential in creating new materials with specific chemical properties. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate and its stabilization by hydrogen bonding and C-H…π interactions indicate potential applications in designing novel materials with tailored properties (Khan et al., 2013).

Safety and Hazards

While specific safety and hazard information for “4-(3-Ethoxyphenyl)piperidine hydrochloride” was not found, general safety measures for handling piperidine compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

4-(3-ethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFILZLYSFBBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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